1,2,4-Benzotriazin-3-amine
Overview
Description
1,2,4-Benzotriazin-3-amine is a heterocyclic compound with the molecular formula C7H6N4 It is a member of the benzotriazine family, which is characterized by a triazine ring fused to a benzene ring
Mechanism of Action
Target of Action
1,2,4-Benzotriazin-3-amine, also known as SR 4330 , is a cytotoxic compound that primarily targets hypoxic cells . Hypoxic cells are cells that are deprived of adequate oxygen, often found in solid tumors . The compound’s action is selective towards these hypoxic cells, limiting toxicity in normal tissue .
Mode of Action
The compound’s mode of action is through a process known as bioreductive hypoxic cytotoxicity . This process involves the one-electron reduction of the parent molecule to a free radical species . This free radical species then interacts with DNA, producing single and double-strand breaks and lethal chromosome aberrations .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the cell’s response to hypoxia . The compound’s cytotoxicity under hypoxic conditions leads to cell death, specifically targeting the hypoxic cells within solid tumors .
Pharmacokinetics
It is known that the compound has a certain degree of solubility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The lower limits of quantification are 40 ng/mL and 20 ng/mL in mouse and human plasma respectively , indicating its detectability in biological systems.
Result of Action
The result of the action of this compound is the killing of hypoxic cells within solid tumors . By causing DNA damage in these cells, the compound induces cell death, thereby reducing the size of the tumor .
Action Environment
The action of this compound is influenced by the oxygen levels in the environment . The compound is inactive in well-oxygenated tissues but becomes active in low-oxygen environments, such as those found in solid tumors . This selectivity makes it a promising candidate for cancer treatment, as it can target tumor cells while sparing healthy tissues .
Biochemical Analysis
Biochemical Properties
1,2,4-Benzotriazin-3-amine has a molecular weight of 146.15 and a molecular formula of C7H6N4 . It has a melting point of 204-206°C . The compound has been found to interact with enzymes and proteins in biochemical reactions
Cellular Effects
It has been reported that the compound has cytotoxic effects, particularly targeting hypoxic cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Benzotriazin-3-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzamides or 2-aminobenzenesulfonamides via stable diazonium salts. This process typically involves the diazotization of the amine group followed by cyclization under mild conditions . Another method includes the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide adducts for the direct synthesis of targeted sulfonamides .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1,2,4-benzotriazine 1,4-dioxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or sulfonyl chlorides are used in substitution reactions.
Major Products:
Scientific Research Applications
1,2,4-Benzotriazin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,2,3-Benzotriazine
- Tirapazamine
- 1,2,4-Benzotriazine 1,4-dioxide
Properties
IUPAC Name |
1,2,4-benzotriazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHRGAKNBXQGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173848 | |
Record name | 3-Amino-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-80-2 | |
Record name | 3-Amino-1,2,4-benzotriazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20028-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1,2,4-benzotriazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020028802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20028-80-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-benzotriazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-Benzotriazin-3-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9N3TLB6WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2,4-Benzotriazin-3-amine exert its cytotoxic effects, particularly in hypoxic environments?
A1: this compound (TPZ) functions as a bioreductive prodrug, meaning it requires activation within the body to exert its cytotoxic effects. [, ] This activation predominantly occurs in hypoxic environments, such as those found within solid tumors. In these oxygen-deprived regions, TPZ undergoes one-electron reduction, generating a radical intermediate. This highly reactive species initiates a cascade of reactions, ultimately leading to DNA damage and cell death. Notably, the reduced availability of oxygen in hypoxic cells hinders the detoxification of the radical intermediate, contributing to TPZ's selective toxicity towards these cells. []
Q2: How does the concept of DNA targeting contribute to the development of more potent this compound analogues?
A3: Researchers have explored linking DNA-targeting chromophores to this compound (TPZ) to enhance its potency while maintaining its hypoxia-selective properties. [] This approach leverages the inherent hypoxia-activated mechanism of TPZ and combines it with the ability of DNA-binding moieties to directly interact with DNA, leading to enhanced damage in hypoxic cells. Studies have shown that incorporating positively charged linkers or chromophores increases the DNA binding affinity and, consequently, the hypoxic cytotoxicity of these analogues. []
Q3: Beyond its anticancer activity, are there other reported biological effects of this compound?
A4: While primarily recognized for its anticancer properties, this compound (TPZ) has been linked to hypoxia-dependent retinal toxicity in animal models. [] This adverse effect, also observed with other bioreductive drugs, highlights the potential for off-target effects in tissues experiencing physiological hypoxia, such as the retina. Further research is crucial to understand and potentially mitigate these off-target effects, ensuring the safe development of TPZ and its analogues.
Q4: What are the future directions for research and development of this compound and its analogues?
A4: Ongoing research on this compound (TPZ) focuses on improving its therapeutic index by enhancing its potency and selectivity towards hypoxic tumor cells while minimizing off-target toxicity. Key areas of exploration include:
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